1-(4-Methoxy-2-methyl-phenyl)-piperazine
Overview
Description
1-(4-Methoxy-2-methyl-phenyl)-piperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a piperazine ring substituted with a 4-methoxy-2-methyl-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-2-methyl-phenyl)-piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 1-(4-methoxy-2-methyl-phenyl)-ethanol with piperazine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxy-2-methyl-phenyl)-piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in solvents like ether or tetrahydrofuran.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions often occur in the presence of catalysts or under acidic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the compound.
Scientific Research Applications
1-(4-Methoxy-2-methyl-phenyl)-piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-2-methyl-phenyl)-piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or material science .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-piperazine: Similar structure but lacks the methyl group on the aromatic ring.
1-(2-Methyl-4-nitrophenyl)-piperazine: Contains a nitro group instead of a methoxy group.
1-(4-Methoxy-2-methylphenyl)-ethanol: Precursor in the synthesis of 1-(4-Methoxy-2-methyl-phenyl)-piperazine.
Uniqueness: this compound is unique due to the specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups provides distinct electronic and steric effects that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-(4-methoxy-2-methylphenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10-9-11(15-2)3-4-12(10)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QACLELNFVSMAIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444353 | |
Record name | 1-(4-Methoxy-2-methyl-phenyl)-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59803-92-8 | |
Record name | 1-(4-Methoxy-2-methyl-phenyl)-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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